
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including structures similar to our compound of interest, often begins with reactions involving sulfonyl chloride and an appropriate amine or phenethylamine derivative. A study by Abbasi et al. (2018) on the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine highlights a general approach to sulfonamide synthesis that may apply to our compound. The process involves the reaction with sulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides using DMF as solvent and LiH as activator (Abbasi et al., 2018).
Molecular Structure Analysis
The structural characterization of sulfonamide derivatives, including those with complex substitutions, often involves spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. For example, the crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, as discussed by Al-Hourani et al. (2016), provides valuable insights into the arrangement and conformation of similar sulfonamide molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical behavior of sulfonamides can vary significantly based on their structure. The study of their reactions, particularly those involving the sulfonamide group, sheds light on their reactivity and potential for further modification. For instance, the interaction of sulfonamide derivatives with ketone enolates under S(RN)1 conditions to form 2H-1,2-benzothiazine 1,1-dioxides, as explored by Layman et al. (2005), demonstrates the chemical versatility of the sulfonamide group (Layman et al., 2005).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The synthesis and crystallographic analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by Rublova et al. (2017) highlight the importance of crystal structure in determining the physical properties of such molecules (Rublova et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of the sulfonamide group, are pivotal for the compound's interactions and stability. The enzyme inhibitory activity and quantitative structure-activity relationship study by Sami et al. (1995) on amino-substituted dibenzisoquinoline diones offer insights into the relationship between chemical structure and activity, which could be relevant for understanding the chemical properties of our compound of interest (Sami et al., 1995).
Scientific Research Applications
Synthesis and Characterization
A new compound, closely related structurally to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4,5-trimethylbenzenesulfonamide, was synthesized and characterized through spectroscopic tools and computational study. The study highlighted the compound's crystalline structure, intermolecular interactions, and its stabilization by several interactions. Additionally, computational analysis provided insights into its structural and electronic properties, offering a foundation for further research into similar compounds (Murthy et al., 2018).
Therapeutic Potential
Research into sulfonamides derived from related compounds has shown potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. One study synthesized a series of sulfonamides and tested them for inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer’s therapy. The study found that certain derivatives exhibited significant inhibitory activity, comparable to standard treatments. This suggests the potential for compounds within this family to serve as lead structures for developing new therapeutic agents (Abbasi et al., 2018).
Catalysis in Organic Synthesis
The use of dimethylformamide, a related compound, as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, demonstrates the compound's utility in facilitating complex organic reactions. This method offers a convenient alternative to traditional carbonylation techniques, especially for small-scale reactions where the use of carbon monoxide gas is impractical (Wan et al., 2002).
Photopolymerization
A study introduced a water-soluble photoinitiator for acrylic photopolymerization, derived from a closely related compound, showcasing its high sensitivity and solubility in water. This development is significant for creating "environmentally friendly" and "completely water-soluble" resist systems for various applications, including in the field of materials science (Kojima et al., 1998).
Antioxidant and Enzyme Inhibitory Activity
Compounds incorporating similar structural motifs have been investigated for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. These properties are relevant in the context of diseases such as Alzheimer's and Parkinson's. The study provides a basis for the development of novel inhibitors that could potentially treat or manage these diseases (Lolak et al., 2020).
Mechanism of Action
Target of action
The compound contains a dimethylamino phenyl group and a morpholinoethyl group. These groups are often seen in compounds that interact with various receptors or enzymes in the body. The exact target would depend on the specific orientation and configuration of these groups .
Mode of action
The mode of action would depend on the specific target. For example, if the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). If the target is an enzyme, the compound might inhibit the enzyme’s activity .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action. For example, if the compound acts on a neurotransmitter receptor, it might affect signaling pathways in the nervous system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the dimethylamino group might influence how well the compound is absorbed in the body .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, it might have anti-inflammatory effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c1-17-14-19(3)23(15-18(17)2)30(27,28)24-16-22(26-10-12-29-13-11-26)20-6-8-21(9-7-20)25(4)5/h6-9,14-15,22,24H,10-13,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJFJIDCVLAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

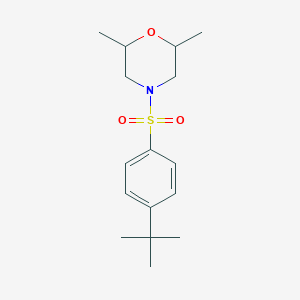
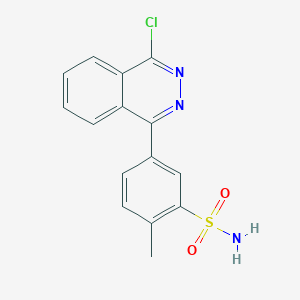


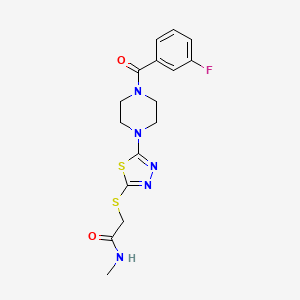
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)
![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)
![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)

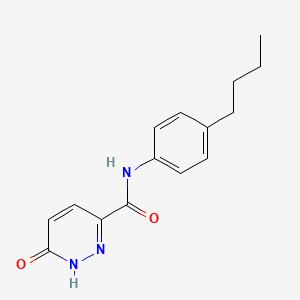

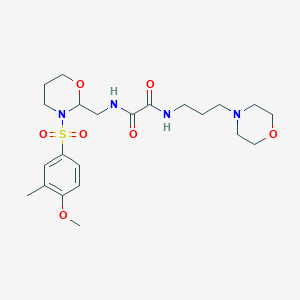
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)
